molecular formula C16H19ClN2O3S B15105964 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B15105964
M. Wt: 354.9 g/mol
InChI Key: QYSLYXXSBHWSBN-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a tert-butyl group, a chloropyridinyl group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The tert-butyl group is introduced via alkylation reactions, while the chloropyridinyl and methoxy groups are incorporated through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution of the chloropyridinyl group can introduce various functional groups such as amines or thiols.

Scientific Research Applications

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloropyridinyl and methoxy groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
  • 5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C16H19ClN2O3S/c1-16(2,3)11-5-7-13(22-4)14(9-11)23(20,21)19-15-8-6-12(17)10-18-15/h5-10H,1-4H3,(H,18,19)

InChI Key

QYSLYXXSBHWSBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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